2-(4-Sec-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid

Description

Structural Classification within Quinoline Derivatives

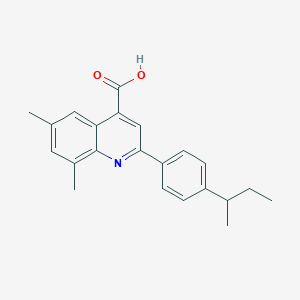

2-(4-Sec-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid belongs to the quinoline-4-carboxylic acid family, characterized by a bicyclic aromatic system fused from a benzene and pyridine ring. The compound features distinct substitutions:

- A sec-butyl group at the 4-position of the phenyl ring attached to C2 of the quinoline core.

- Methyl groups at C6 and C8 of the quinoline scaffold.

- A carboxylic acid moiety at C4 (Figure 1).

Table 1: Key Structural Features

| Position | Substituent | Functional Impact |

|---|---|---|

| C2 | 4-Sec-butylphenyl | Enhances lipophilicity and steric bulk |

| C4 | Carboxylic acid | Facilitates hydrogen bonding and solubility |

| C6/C8 | Methyl groups | Modulate electronic and steric properties |

This substitution pattern places the compound within multisubstituted quinoline-4-carboxylic acids , a subclass studied for tunable physicochemical properties and bioactivity.

Historical Development of Substituted Quinoline-4-Carboxylic Acids

The synthesis of quinoline-4-carboxylic acids dates to the 19th century with the Doebner reaction (1887), which combines anilines, aldehydes, and pyruvic acid. Early methods faced limitations with electron-deficient anilines, but modern adaptations using BF₃·THF catalysis and acetonitrile solvents improved yields for diverse substrates.

Pfitzinger reaction (1896) expanded access via isatin intermediates, enabling C3 functionalization. The target compound’s synthesis likely involves:

- Doebner-type cyclization of 6,8-dimethylaniline derivatives with sec-butylbenzaldehyde and pyruvic acid.

- Selective methylation or Suzuki coupling for aryl group introduction.

Table 2: Evolution of Synthesis Methods

Significance in Organic Chemistry Research

This compound exemplifies structure-activity relationship (SAR) studies in medicinal chemistry:

- The sec-butyl group increases membrane permeability, critical for central nervous system (CNS) drug candidates.

- Methyl groups at C6/C8 hinder oxidative metabolism, improving metabolic stability.

- The C4 carboxylic acid serves as a hydrogen bond donor for enzyme inhibition (e.g., dihydroorotate dehydrogenase).

Recent applications include:

- Antibacterial agents : Analogous 2-arylquinoline-4-carboxylic acids show MIC values of 64–128 μg/mL against Staphylococcus aureus.

- Neuroprotective scaffolds : Quinoline derivatives inhibit MAO-B and AChE enzymes relevant to Alzheimer’s disease.

- Antioxidant development : C4-carboxylated quinolines exhibit radical scavenging via HAT/SET mechanisms.

Table 3: Research Applications

Properties

IUPAC Name |

2-(4-butan-2-ylphenyl)-6,8-dimethylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO2/c1-5-14(3)16-6-8-17(9-7-16)20-12-19(22(24)25)18-11-13(2)10-15(4)21(18)23-20/h6-12,14H,5H2,1-4H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWQETQHHCHBJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Quinoline Core

- The quinoline nucleus with 6,8-dimethyl substitution is generally prepared via classical methods such as the Skraup or Friedländer quinoline synthesis, starting from appropriately substituted anilines and carbonyl compounds.

- Methyl groups at positions 6 and 8 are introduced by using methyl-substituted precursors or via selective methylation reactions.

Installation of the Carboxylic Acid Group at Position 4

- The carboxylic acid at position 4 is introduced either by direct oxidation of a methyl or aldehyde group at this position or by conversion of a 4-substituted intermediate (e.g., ester or acid chloride) to the acid.

- The acid chloride derivative, 2-(4-sec-butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride , is synthesized by treating the corresponding carboxylic acid with reagents such as thionyl chloride or oxalyl chloride under controlled conditions.

- Hydrolysis of the acid chloride or ester intermediates yields the target carboxylic acid.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Notes | Typical Yield (%) |

|---|---|---|---|

| Quinoline core synthesis | Skraup or Friedländer synthesis, acid catalysis, heat | Starting from methyl-substituted anilines and ketones | 70-85 |

| 2-Position arylation | Suzuki coupling: Pd catalyst, base, solvent (e.g., toluene, ethanol), 80-100 °C | Using 2-bromo-6,8-dimethylquinoline and 4-sec-butylphenylboronic acid | 75-90 |

| Carboxylic acid installation | Oxidation (e.g., KMnO4, CrO3) or hydrolysis of acid chloride | Acid chloride formed with SOCl2, then hydrolyzed | 80-95 |

Purification and Characterization

- Purification is typically achieved by recrystallization from suitable solvents or chromatographic techniques to ensure >95% purity.

- Characterization includes NMR (1H, 13C), IR spectroscopy (carboxylic acid C=O stretch), mass spectrometry, and elemental analysis.

- The acid chloride intermediate is often characterized by its reactivity and IR absorption of the acyl chloride group.

Research Findings and Optimization Notes

- The use of palladium-catalyzed cross-coupling reactions has significantly improved the efficiency and selectivity of the arylation step, reducing side reactions and increasing yields.

- Acid chloride intermediates facilitate downstream functionalization and are stable under anhydrous conditions but require careful handling due to moisture sensitivity.

- Reaction conditions such as temperature, solvent choice, and catalyst loading are critical for optimizing yield and purity. For example, polar aprotic solvents and mild bases favor higher coupling efficiency.

- Recent advances in catalytic hydrogenation and reduction methods (e.g., Ru-based catalysts) may offer alternative routes for functional group transformations related to this compound class.

Summary Table of Key Intermediates and Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Role in Synthesis |

|---|---|---|---|---|

| This compound | C22H23NO2 | 333.43 | Carboxylic acid (–COOH) | Target compound |

| 2-(4-sec-butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | C22H22ClNO | 351.9 | Acid chloride (–COCl) | Reactive intermediate |

| 2-bromo-6,8-dimethylquinoline | C11H9BrN | ~220 | Halogen (–Br) | Precursor for cross-coupling |

| 4-sec-butylphenylboronic acid | C10H15BO2 | ~170 | Boronic acid (–B(OH)2) | Coupling partner |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can target the quinoline core, potentially converting it to a tetrahydroquinoline derivative.

Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids, aldehydes.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: The compound’s quinoline core makes it a candidate for studying its interactions with biological targets, such as enzymes or receptors.

Medicine: Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties, making this compound a potential candidate for drug development.

Industry: It can be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(4-Sec-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The quinoline core can intercalate with DNA, potentially disrupting DNA replication and transcription processes. The sec-butylphenyl group and methyl groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below highlights key differences in substituents, molecular properties, and biological activities among 2-(4-sec-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid and related compounds:

Key Observations:

- Steric Hindrance : The tert-butyl analog (590356-79-9) has greater steric bulk than the sec-butyl derivative, which may reduce binding affinity in enzyme-active sites .

Biological Activity

2-(4-Sec-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid (hereafter referred to as "the compound") is a member of the quinoline family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential applications in medicine.

Chemical Structure and Properties

The compound features a quinoline core with specific substitutions:

- Sec-butylphenyl group at the 2-position

- Methyl groups at the 6 and 8 positions

- Carboxylic acid group at the 4-position

This unique structure contributes to its biological activity by enabling interactions with various biological targets.

The biological activity of the compound is largely attributed to its ability to interact with cellular components:

- DNA Intercalation : The quinoline core can intercalate into DNA, potentially inhibiting replication and transcription processes.

- Enzyme Modulation : The compound may modulate the activity of various enzymes, influencing metabolic pathways and cellular signaling .

- Receptor Interaction : It can bind to specific receptors, possibly affecting neurotransmitter release and other physiological responses.

Pharmacological Properties

Research indicates that the compound exhibits several pharmacological activities:

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. In vitro studies indicated that it possesses significant antimicrobial properties, making it a candidate for further development as an antibiotic agent.

Anticancer Activity

Preliminary studies suggest that the compound may have anticancer effects. It has been observed to inhibit the growth of certain cancer cell lines, likely through mechanisms involving apoptosis induction and cell cycle arrest .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity against multidrug-resistant strains of Escherichia coli and Staphylococcus aureus. The compound demonstrated effective inhibition with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

- Anticancer Potential : In a study involving human breast cancer cell lines (MCF-7), the compound induced apoptosis through caspase activation and altered expression of Bcl-2 family proteins, indicating its potential as an anticancer therapeutic agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(4-Sec-butylphenyl)-6-methylquinoline-4-carboxylic acid | Methyl group at 6-position | Moderate antimicrobial activity |

| 2-(4-Isobutylphenyl)-6,8-dimethylquinoline-4-carboxylic acid | Isobutyl instead of sec-butyl | Enhanced anticancer properties |

| 2-(4-Sec-butylphenyl)propanoic acid | Lacks quinoline core | Limited biological activity |

The addition of methyl groups at positions 6 and 8 in this compound enhances its biological efficacy compared to its analogs.

Q & A

Q. What are the established synthetic routes for 2-(4-sec-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid?

The compound is typically synthesized via the Doebner reaction, starting with condensation of aniline derivatives (e.g., 4-sec-butylphenyl aniline) with 2-nitrobenzaldehyde and pyruvic acid. Subsequent cyclization under acidic conditions forms the quinoline core. Hydrolysis of ester intermediates (e.g., ethyl ester derivatives) using NaOH in methanol yields the carboxylic acid group . For steric challenges posed by the sec-butyl group, optimized reflux conditions (e.g., boiling diphenyl ether for 15 minutes) improve cyclization efficiency .

Q. How is the structural identity of this compound confirmed experimentally?

Structural confirmation relies on:

- X-ray crystallography : Resolves the quinoline backbone and substituent positions (e.g., sec-butyl orientation) .

- NMR spectroscopy : NMR identifies aromatic protons (δ 7.5–8.5 ppm) and sec-butyl methyl groups (δ 0.8–1.5 ppm). NMR confirms carbonyl (δ ~170 ppm) and quinoline carbons .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHNO) with <2 ppm error .

Q. What biological activities are associated with this compound?

Quinoline-4-carboxylic acid derivatives exhibit:

- Antibacterial activity : Against Gram-positive Staphylococcus aureus (MIC 64 µg/mL) and methicillin-resistant strains (MRSA) via inhibition of bacterial topoisomerases .

- Antitubercular potential : Structural analogs with adamantyl groups show activity against Mycobacterium tuberculosis .

Advanced Research Questions

Q. How can synthetic yield be improved given steric hindrance from the 4-sec-butylphenyl group?

Strategies include:

- Catalyst optimization : Use Pd(OAc) with phosphine ligands (e.g., PCy) to enhance cross-coupling efficiency .

- Solvent selection : High-boiling solvents (e.g., diphenyl ether) facilitate cyclization at 150–160°C .

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity for bulky substituents .

Q. How should researchers address contradictory bioactivity data across studies?

Discrepancies may arise from:

- Purity variations : Validate compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .

- Assay conditions : Standardize MIC testing using broth microdilution (CLSI guidelines) and include positive controls (e.g., ciprofloxacin) .

- Structural analogs : Compare activity of 6,8-dimethyl derivatives with chloro or methoxy substituents to isolate substituent effects .

Q. What analytical methods are recommended for assessing in vitro stability under physiological conditions?

- HPLC-MS : Monitor degradation in simulated gastric fluid (pH 2.0) and plasma (37°C, 24 hours) .

- Stability assays : Measure half-life () in PBS buffer (pH 7.4) with LC-UV quantification at λ = 254 nm .

- Metabolite profiling : Use hepatocyte microsomes to identify oxidation products (e.g., hydroxylation at the sec-butyl chain) .

Methodological Considerations

Q. What strategies enhance the compound’s solubility for in vivo studies?

- Salt formation : Prepare sodium or lysine salts to improve aqueous solubility .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .

Q. How to design SAR studies for optimizing antimicrobial activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.